96% ee vs. Nearly Racemic: (R)-Xyl-SDP(O) Decisively Outperforms (R)-Xyl-SDP and BINAP-Derived Ligands in Intermolecular Heck Reaction of Aryl Bromides
In a direct head-to-head ligand screening under identical conditions, the Pd/(R)-Xyl-SDP(O) catalyst achieved 96% ee and an 11:1 olefinic isomer ratio in the model reaction of p-tolyl bromide with 2,3-dihydrofuran. The parent bisphosphine (R)-Xyl-SDP gave nearly racemic products. (R)-BINAP(O) delivered only 73% ee, and its P-m-Xylyl derivative gave 58% ee; (R)-BINAP itself showed poor reactivity and was essentially inactive [1].
| Evidence Dimension | Enantiomeric excess (ee) and olefinic isomer selectivity in Pd-catalyzed asymmetric intermolecular Heck reaction |
|---|---|
| Target Compound Data | 96% ee; olefinic isomer ratio 11:1 |
| Comparator Or Baseline | (R)-Xyl-SDP: ~0% ee (racemic); (R)-BINAP(O): 73% ee; P-m-Xylyl-BINAP(O): 58% ee; (R)-BINAP: poor reactivity |
| Quantified Difference | Δee = 96 percentage points vs. parent phosphine; 23 percentage points vs. best BINAP-derived ligand |
| Conditions | p-tolyl bromide (0.2 mmol), 2,3-dihydrofuran (0.6 mmol), Pd(dba)₂ (5 mol%), ligand (7.5 mol%), p-NO₂PhCO₂H (0.5 equiv), iPr₂NEt (2 equiv), methanol, 80 °C, 6 h |
Why This Matters
This decisive ee gap proves that only the spiro bisphosphine monooxide architecture of (R)-Xyl-SDP(O) achieves synthetically useful enantioselectivity for aryl bromide substrates, making it the sole viable choice for asymmetric intermolecular Heck reactions with halide electrophiles.
- [1] Wu, C.; Zhou, J. Asymmetric Intermolecular Heck Reaction of Aryl Halides. J. Am. Chem. Soc. 2014, 136, 650–652. View Source
